Mavacoxib - 170569-88-7

Mavacoxib

Catalog Number: EVT-273629
CAS Number: 170569-88-7
Molecular Formula: C16H11F4N3O2S
Molecular Weight: 385.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mavacoxib is a synthetic, long-acting, non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, specifically a diaryl-substituted pyrazole. [, , ] It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which mediate inflammation and pain. [, , , ] While primarily recognized for its therapeutic use in veterinary medicine, Mavacoxib is increasingly investigated for its potential in various scientific research fields, including cancer research and wound healing studies. [, , , , ]

Carprofen

    Compound Description: Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis in dogs. [] It is a propionic acid derivative and a non-selective COX inhibitor.

    Relevance: Carprofen was used as a comparator drug in a clinical study evaluating the efficacy and safety of mavacoxib for treating canine osteoarthritis. Both treatments showed similar efficacy and safety profiles, although mavacoxib offered a less frequent dosing regimen. [, ]

Celecoxib

    Compound Description: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor NSAID used in human medicine for its anti-inflammatory, analgesic, and antipyretic properties. [, , , , , ] It is structurally similar to mavacoxib and other coxibs.

    Relevance: Celecoxib was investigated alongside mavacoxib in several studies, primarily focusing on its pharmacokinetics and pharmacodynamics in avian species like cockatiels. [, , , ] Additionally, its synthesis, along with mavacoxib, was achieved through a multi-step continuous flow synthesis utilizing 3-fluoroalkyl pyrazole cores. [, ] In a separate study, celecoxib's selective complexation with the primary sulfonamide over a competing pyrazole moiety was computationally compared to mavacoxib. []

Deracoxib

    Compound Description: Deracoxib is another selective COX-2 inhibitor belonging to the coxib class of NSAIDs. [] It shares structural similarities with mavacoxib, particularly in the pyrazole ring system.

    Relevance: Deracoxib's synthesis, along with mavacoxib and celecoxib, was achieved using a novel regioselective approach involving α,β-disubstituted CF3-enones as a trifluoromethyl building block. This method facilitates the preparation of 3-CF3-pyrazoles, a common structural feature in these compounds. [] Additionally, deracocoxib was synthesized using a copper-catalyzed reductive ring-cleavage of isoxazoles, a method also employed for synthesizing mavacoxib. []

Enflicoxib

    Compound Description: Enflicoxib is a novel, highly selective COX-2 inhibitor NSAID developed for the treatment of pain and inflammation associated with canine osteoarthritis. [, ]

    Relevance: Enflicoxib was directly compared to mavacoxib in two separate clinical trials for managing canine osteoarthritis. Both drugs demonstrated efficacy and safety, with enflicoxib showcasing a potentially faster onset of action. [, ]

Meloxicam

    Compound Description: Meloxicam is a preferentially selective COX-2 inhibitor NSAID commonly used in veterinary medicine for managing pain and inflammation. [, , , , , ] It is available in a liquid formulation and is typically administered daily.

    Relevance: Meloxicam was compared to mavacoxib in a randomized clinical trial for canine osteoarthritis management. The study found similar clinical efficacy and adverse event rates between the two drugs when administered as per their UK SPC. [] Furthermore, both mavacoxib and meloxicam were investigated for their pharmacodynamic parameters in cockatiels using a lipopolysaccharide-induced pyresis model, showcasing their anti-inflammatory effects. [] Their comparative pharmacokinetics in cockatiels were also studied. [, , ] Additionally, meloxicam was used as a COX-2 inhibitor alongside mavacoxib to study the role of COX-2 expression in canine osteosarcoma stem cells. []

Robenacoxib

    Compound Description: Robenacoxib is another selective COX-2 inhibitor belonging to the coxib class, specifically developed for the treatment of inflammation and pain in cats. []

    Relevance: Robenacoxib, along with mavacoxib, was introduced to the German market in 2009 as a new NSAID for small animals, highlighting their shared therapeutic class and target species. []

SC-560

    Compound Description: SC-560 is a potent and selective COX-2 inhibitor with analgesic properties. [, , ]

    Relevance: Similar to mavacoxib, SC-560 synthesis was achieved using 2-bromo-3,3,3-trifluoropropene (BTP) as a starting material in a three-component coupling reaction, highlighting a shared synthetic route for these 3-trifluoromethylpyrazole-containing compounds. [] Furthermore, its synthesis, along with mavacoxib, was achieved using α,β-diaryl-CF3-enones in a novel pathway towards trifluoromethylated pyrazolines, leading to the regioselective preparation of 3-CF3-pyrazoles. [] SC-560 synthesis was also accomplished through a multi-step continuous flow process, similar to mavacoxib and other drugs. []

Source and Classification

Mavacoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the COX-2 enzyme involved in the inflammatory response. This compound was discovered by a team at the Searle division of Monsanto, led by John Talley, and is marketed under the trade name Trocoxil. Its chemical structure is identified as 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide, with a molecular formula of C16H11F4N3O2SC_{16}H_{11}F_{4}N_{3}O_{2}S and a molar mass of 385.34 g/mol .

Synthesis Analysis

The synthesis of mavacoxib involves a two-step process that utilizes various solvents to optimize yield and reaction kinetics. The first step typically involves the formation of a pyrazole derivative through the cyclocondensation of trifluorinated diketones with aryl hydrazines. This reaction is influenced by solvent choice; for instance, dimethylformamide (DMF) has been shown to accelerate product formation compared to other solvents like ethanol .

In the second step, the pyrazole intermediate is reacted with benzenesulfonyl chloride to yield mavacoxib. The synthesis parameters include temperature control, reaction time, and solvent polarity, which are crucial for maximizing yield and purity .

Molecular Structure Analysis

Mavacoxib's molecular structure features a pyrazole ring substituted with a trifluoromethyl group and a para-fluorophenyl group, which contributes to its selective COX-2 inhibition properties. The presence of these electron-withdrawing groups enhances the electrophilicity of the molecule, facilitating interactions with the COX-2 enzyme . The compound exists in multiple crystalline forms, with Form I being the most stable and used in formulations .

Chemical Reactions Analysis

Mavacoxib primarily undergoes reactions typical of sulfonamides and pyrazoles. Its main chemical reaction involves binding to the active site of COX-2, leading to inhibition of prostaglandin synthesis. This mechanism is crucial for its therapeutic effects against pain and inflammation . The compound exhibits minimal reactivity under standard conditions due to its stable structure but can participate in nucleophilic substitution reactions involving its sulfonamide group.

Mechanism of Action

Mavacoxib's mechanism of action involves preferential inhibition of COX-2 over COX-1. This selective inhibition reduces the production of pro-inflammatory prostaglandins while sparing COX-1-mediated functions that protect gastric mucosa . In canine studies, plasma concentrations have shown that therapeutic doses achieve significant COX-2 inhibition while maintaining low levels of COX-1 inhibition, thus minimizing gastrointestinal side effects .

Additionally, mavacoxib has demonstrated cytotoxic effects on cancer cells independent of its anti-inflammatory properties, suggesting potential applications in oncology .

Physical and Chemical Properties Analysis

Mavacoxib is characterized by several physical properties:

  • Appearance: White to off-white powder
  • Solubility: Practically insoluble in water across pH ranges from 1.2 to 6.8
  • pKa: Approximately 9.57, indicating weak basicity
  • Stability: Chemically stable under ambient conditions with no significant degradation observed during storage .

The compound exhibits high protein binding (approximately 98%) in plasma and has a long elimination half-life ranging from 13.8 to 19.3 days in dogs .

Applications

Mavacoxib is primarily used in veterinary medicine for managing pain associated with osteoarthritis in dogs. Its long half-life allows for once-monthly dosing, improving compliance compared to daily medications. Beyond its primary use as an analgesic and anti-inflammatory agent, ongoing research suggests potential applications in cancer treatment due to its ability to induce apoptosis in cancer cells .

Properties

CAS Number

170569-88-7

Product Name

Mavacoxib

IUPAC Name

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C16H11F4N3O2S

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)

InChI Key

TTZNQDOUNXBMJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PHA-739521; PHA739521; PHA 739521; PHA 739,521; PHA739,521; PHA-739,521; Mavacoxib. trade name Trocoxil.

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.